NDM-1 inhibitor-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C16H12O4/c17-12-5-4-9(7-14(12)19)6-11-8-10-2-1-3-13(18)15(10)16(11)20/h1-7,17-19H,8H2/b11-6+ |
InChI Key |
JAZRQNUBFAWFGH-IZZDOVSWSA-N |
Isomeric SMILES |
C\1C2=C(C(=CC=C2)O)C(=O)/C1=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C1=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
NDM-1 inhibitor-3 mechanism of action
An In-depth Technical Guide to the Core Mechanisms of Action of NDM-1 Inhibitors
This technical guide provides a comprehensive overview of the mechanisms of action of inhibitors targeting New Delhi Metallo-β-lactamase-1 (NDM-1), a critical enzyme conferring broad-spectrum antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance.
Introduction to NDM-1
New Delhi Metallo-β-lactamase-1 (NDM-1) is a member of the class B1 metallo-β-lactamases (MBLs) that can hydrolyze and inactivate a wide array of β-lactam antibiotics, including the last-resort carbapenems.[1][2] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health.[1][3] The enzyme's active site contains two zinc ions that are crucial for its catalytic activity, making them a primary target for inhibitor design.[1][4][5] The hydrolysis mechanism involves a zinc-bridged hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[4][6]
Core Mechanisms of NDM-1 Inhibition
The development of NDM-1 inhibitors is a key strategy to restore the efficacy of existing β-lactam antibiotics.[1] Inhibitors of NDM-1 primarily function through three main mechanisms: zinc ion chelation, direct active site binding, and allosteric inhibition.
Zinc Ion Chelation
A prominent strategy for inhibiting NDM-1 involves the use of compounds that can chelate the essential zinc ions in the active site.[7][8] By sequestering these metal ions, chelating agents disrupt the enzyme's catalytic machinery, rendering it inactive. Ethylenediaminetetraacetic acid (EDTA) is a classic example of a potent zinc chelator that effectively inhibits NDM-1.[9] The inhibitory activity of many compounds is attributed, at least in part, to their ability to interact with and remove the zinc ions.[7]
Direct Active Site Binding
This mechanism involves inhibitors that directly bind to the active site of NDM-1, competing with the substrate (β-lactam antibiotics). These inhibitors can interact with the zinc ions and/or the surrounding amino acid residues.
-
Competitive Inhibition: Many inhibitors act as competitive inhibitors, directly competing with the substrate for binding to the active site. Carboxylic acid-containing compounds are a significant class of competitive inhibitors.[10] For instance, D-captopril has been shown to be a potent competitive inhibitor of NDM-1.[1][10] The thiol group of captopril can bridge the two zinc ions in the active site, mimicking the substrate's interaction.[1]
-
Covalent Inhibition: Some inhibitors form a covalent bond with residues in or near the active site. For example, 3-Bromopyruvate (3BP) has been reported as a potent, covalently reversible inhibitor of NDM-1, potentially forming a bond with a cysteine residue in the active site.[11] Ebselen has also been shown to covalently bind to and inhibit NDM-1, leading to a decrease in the enzyme's structural stability.[8]
Allosteric Inhibition
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Carnosic acid has been identified as a natural allosteric inhibitor of NDM-1.[12] Molecular dynamics simulations suggest that its binding to an allosteric pocket alters the conformation of the active site, thereby inhibiting its function.[12]
Quantitative Data on NDM-1 Inhibitors
The efficacy of NDM-1 inhibitors is quantified by various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for a selection of representative inhibitors.
| Inhibitor | Inhibition Mechanism | IC50 (µM) | Ki (µM) | Reference(s) |
| EDTA | Zinc Chelation | 0.412 | - | [9] |
| D-Captopril | Competitive | 7.9 | 1.3 | [1][10] |
| L-Captopril | Competitive | 202.0 | - | [1] |
| PHT427 | Zinc Chelation | 1.42 | - | [7] |
| 3-Bromopyruvate (3BP) | Covalent Reversible | 2.57 | - | [11] |
| Carnosic Acid | Allosteric | 27.07 | - | [12] |
| Pyridine-2,6-dicarboxylic acid | Competitive | - | - | [13] |
| Thiazolidine-2,4-dicarboxylic acid | Competitive | 232 ± 5 | 198 ± 50 | [13] |
Experimental Protocols for Studying NDM-1 Inhibition
The characterization of NDM-1 inhibitors involves a variety of biochemical and biophysical assays.
NDM-1 Enzyme Inhibition Assay
This is the primary method to determine the inhibitory potency of a compound.
Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic β-lactam substrate by NDM-1 in the presence and absence of an inhibitor. The change in absorbance or fluorescence is monitored over time.
Typical Protocol:
-
Recombinant NDM-1 enzyme is purified and its concentration determined.[14]
-
The enzyme is pre-incubated with various concentrations of the test inhibitor in a suitable buffer (e.g., HEPES) containing ZnSO4.[15]
-
The reaction is initiated by adding a chromogenic substrate like nitrocefin or a fluorogenic substrate.[14][15]
-
The change in absorbance (e.g., at 490 nm for nitrocefin) or fluorescence is measured at a constant temperature using a microplate reader.[15]
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[7]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of inhibitor binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Principle: ITC directly measures the heat released or absorbed during the binding interaction between the inhibitor and the enzyme.
Typical Protocol:
-
A solution of purified NDM-1 is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
The inhibitor is titrated into the NDM-1 solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of inhibitor binding, providing association (ka) and dissociation (kd) rate constants.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (NDM-1) immobilized on the chip.
Typical Protocol:
-
Purified NDM-1 is immobilized on a sensor chip.
-
A solution of the inhibitor at various concentrations is flowed over the chip surface.
-
The binding and dissociation of the inhibitor are monitored in real-time as changes in the SPR signal.
-
The resulting sensorgrams are analyzed to determine the kinetic parameters.[7]
X-ray Crystallography
This technique provides high-resolution structural information on how an inhibitor binds to the NDM-1 active site.
Principle: The diffraction pattern of X-rays passing through a crystal of the NDM-1-inhibitor complex is used to determine the three-dimensional atomic structure.
Typical Protocol:
-
The NDM-1 protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-NDM-1 crystals.
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction data is collected and processed to generate an electron density map.
-
A model of the protein-inhibitor complex is built into the electron density map and refined.[1][2][16]
Visualizing NDM-1 Inhibition Pathways and Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: NDM-1 catalyzed hydrolysis of β-lactam antibiotics.
Caption: Major mechanisms of NDM-1 inhibition.
Caption: General experimental workflow for NDM-1 inhibitor characterization.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 8. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. 3-Bromopyruvate as a potent covalently reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
- 13. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 16. Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Battle Against Superbugs: A Technical Guide to the Structure-Activity Relationship of NDM-1 Inhibitors
For Immediate Release
A Deep Dive into NDM-1 Inhibitor Development for Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has become a significant threat to global public health, rendering many β-lactam antibiotics ineffective.[1][2] This enzyme's ability to hydrolyze a broad spectrum of these critical drugs, including carbapenems, necessitates the urgent development of effective inhibitors to restore the efficacy of existing antibiotics.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NDM-1 inhibitors, presenting key data, experimental protocols, and visual workflows to aid researchers in this critical field.
The NDM-1 enzyme possesses a flexible active site containing two zinc ions, which are crucial for its catalytic activity.[3][4] The primary strategy for designing NDM-1 inhibitors has been to target these zinc ions, leading to the exploration of various chemical scaffolds.[3] Understanding the intricate interactions between inhibitors and the enzyme's active site is paramount for optimizing their potency and specificity.
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent NDM-1 inhibitors relies on understanding how chemical modifications to a core structure influence its inhibitory activity. The following tables summarize the SAR data for several classes of NDM-1 inhibitors, providing a comparative view of their efficacy.
Table 1: Thiol-Based Inhibitors
Thiol-containing compounds are a well-studied class of NDM-1 inhibitors, with captopril being a notable example.[5][6] The thiol group is thought to interact with the zinc ions in the NDM-1 active site.[5]
| Compound | Structure/Modification | IC50 (µM) | Reference |
| D-captopril | - | 7.9 | [5] |
| L-captopril | Stereoisomer of D-captopril | 202.0 | [5] |
| Thiorphan | Enkephalin inhibitor | 1.8 | [5] |
| Dimercaprol | Antidote for metal poisoning | 1.3 | [5] |
| Penicillamine | - | - | [5] |
| Thiomandelic acid | - | - | [5] |
| Compound 22 | Simple amide derivative of 3-mercapto-2-methylpropanoic acid | 1.0 | [6] |
| Compound 31 | Simplified structure from compound 22 | 15 | [6] |
| Compound 32 | Simplified structure from compound 22 | 10 | [6] |
Note: IC50 values can vary between studies depending on the assay conditions.
Table 2: Dithiocarbamate Inhibitors
Dithiocarbamates represent another class of zinc-chelating inhibitors that have shown promise against NDM-1.[7][8]
| Compound | Structure/Modification | IC50 (µM) | Reference |
| DC1 | Dithiocarbamate derivative | 0.38-15.25 (range for several derivatives) | [7] |
| DC8 | Dithiocarbamate derivative | < 26 | [7] |
| DC10 | Dithiocarbamate derivative | < 26 | [7] |
| Compound 5 | Sodium 1,4,7-triazonane-1,4,7-tris(carboxylodithioate) | Ki = 5.63 | [8] |
Table 3: Natural Product Inhibitors
A variety of natural products have been investigated for their NDM-1 inhibitory activity, offering diverse chemical scaffolds for further development.[9][10]
| Compound | Source/Class | IC50 (µM) | Reference |
| Aspergillomarasmine A (AMA) | Fungal metabolite | - | [10] |
| Hesperidin | Natural Product | 3.348 | [9] |
| Stevioside | Natural Product | 214.1 | [9] |
| Plant Extracts (various) | Combretum albidum, Hibiscus spp., etc. | 0.50-1.2 ng/µl | [11] |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation and comparison of NDM-1 inhibitors.
NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)
This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds against NDM-1.[11][12]
Materials:
-
Purified recombinant NDM-1 enzyme
-
Nitrocefin (chromogenic β-lactam substrate)[12]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 250 mM NaCl and 100 µM ZnCl2)[13]
-
Test inhibitor compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 490 nm[11]
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a defined concentration of NDM-1 enzyme (e.g., 5 nM) to each well.[11]
-
Add the serially diluted inhibitor to the wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (e.g., 60 µM) to each well.[11]
-
Immediately monitor the change in absorbance at 490 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.[11][12]
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Antibacterial Synergy Testing (Checkerboard Assay)
This assay determines the synergistic, additive, indifferent, or antagonistic effect of an NDM-1 inhibitor in combination with a β-lactam antibiotic against NDM-1-producing bacteria.[14][15]
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Test inhibitor compound
-
96-well microtiter plates
Procedure:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic and the test inhibitor in a 96-well plate. The dilutions are made along the x and y axes of the plate, creating a matrix of different concentration combinations.[14]
-
Inoculate each well with a standardized suspension of the NDM-1-producing bacteria (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.[15]
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the inhibitor alone, and for each combination by observing the lowest concentration that inhibits visible bacterial growth.[15]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)[15]
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5[15]
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing the SAR Workflow and Molecular Interactions
Understanding the workflow of SAR studies and the molecular interactions between inhibitors and the NDM-1 active site is crucial for rational drug design.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel methyldithiocarbazate derivatives as NDM-1 inhibitors to combat multidrug-resistant bacterial infection with β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified captopril analogues as NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOTA analogue: A first dithiocarbamate inhibitor of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of NDM-1 inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 11. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nitrocefin.com [nitrocefin.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific NDM-1 Inhibitor of Isoliquiritin Enhances the Activity of Meropenem against NDM-1-positive Enterobacteriaceae in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors [mdpi.com]
Whitepaper: In Silico Modeling of Inhibitor Binding to New Delhi Metallo-beta-lactamase-1 (NDM-1)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. A key driver of this resistance is the production of beta-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Among the most concerning of these are the New Delhi Metallo-β-lactamase-1 (NDM-1).[1] NDM-1, a class B metallo-β-lactamase (MBL), utilizes zinc ions to catalyze the hydrolysis of nearly all β-lactam antibiotics, including the last-resort carbapenems.[2][3][4] This broad-spectrum activity, combined with its rapid dissemination via horizontal gene transfer, makes NDM-1 a critical target for novel drug discovery.
In silico modeling has become an indispensable tool in the rational design of enzyme inhibitors, offering a cost-effective and rapid approach to identify and optimize lead compounds.[2] Computational methods such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations provide atomic-level insights into the molecular interactions between an inhibitor and its target protein.[5]
This technical guide provides an in-depth overview of the core computational methodologies used to model the binding of a potential inhibitor to the NDM-1 enzyme. For the purpose of this guide, we will use the FDA-approved drug Adapalene , a compound identified in drug repurposing studies as a potent NDM-1 inhibitor, as a case study to illustrate the process.[6]
The Molecular Target: NDM-1 Structure and Active Site
NDM-1 is a monomeric enzyme characterized by an αβ/βα sandwich fold, typical of MBLs.[7][8] Its active site is located in a shallow but flexible groove capable of accommodating a wide variety of substrates.[9][10] The catalytic activity of NDM-1 is dependent on one or two zinc ions (Zn1 and Zn2) coordinated by key amino acid residues.[11]
The primary zinc ion (Zn1) is typically coordinated by three histidine residues (His120, His122, His189), while the second zinc ion (Zn2) is coordinated by aspartate (Asp124), cysteine (Cys208), and another histidine (His250).[7][9] A hydroxide ion or water molecule bridges the two zinc ions and acts as the primary nucleophile for attacking the β-lactam ring.[7][9] An effective inhibitor must form stable interactions with these active site residues and/or the zinc ions to prevent substrate hydrolysis.
In Silico Modeling Workflow
The computational workflow for assessing an NDM-1 inhibitor involves a multi-step process, starting from structure preparation and moving through docking, simulation, and detailed energy calculations. This process refines the prediction of the inhibitor's binding mode and affinity.
Experimental Protocols
Protein and Ligand Preparation
Objective: To prepare the NDM-1 protein and the inhibitor ligand for docking and simulation, ensuring correct protonation states and geometries.
Protocol:
-
Protein Structure Retrieval: The crystal structure of NDM-1 is obtained from the Protein Data Bank (PDB). For this guide, PDB ID: 5ZGZ is used.[12][13]
-
Initial Protein Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), all non-essential water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.[12] The two catalytic zinc ions and essential water molecules are retained.
-
Protonation and Repair: Hydrogen atoms are added to the protein structure. The protonation states of ionizable residues, particularly the key histidines in the active site, are assigned based on a pH of 7.4 using tools like the H++ server.[12] Any missing atoms or loops in the crystal structure are modeled and repaired.
-
Ligand Structure Preparation: The 2D structure of the inhibitor (Adapalene) is obtained from a database like PubChem. It is converted to a 3D structure and its geometry is optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.
-
Energy Minimization: Both the prepared protein and ligand structures are subjected to energy minimization to relieve any steric clashes and arrive at a low-energy conformation.
Molecular Docking
Objective: To predict the preferred binding orientation (pose) of the inhibitor within the NDM-1 active site and to estimate its binding affinity via a scoring function.
Protocol:
-
Software: AutoDock Tools and AutoDock Vina or AutoDock4Zn are commonly used for this purpose.[12][13]
-
Grid Box Generation: A grid box is defined to encompass the entire active site of NDM-1. The box is centered on the catalytic zinc ions with dimensions typically set to 60x60x60 Å to allow the ligand rotational and translational freedom.
-
Docking Execution: The docking simulation is performed using a genetic algorithm (like the Lamarckian Genetic Algorithm in AutoDock) to explore various conformations of the ligand within the defined grid box.
-
Pose Selection: The simulation returns multiple binding poses ranked by their docking score (binding energy, in kcal/mol). The pose with the lowest binding energy and the most favorable interactions with key active site residues is selected for further analysis.[2]
Molecular Dynamics (MD) Simulation
Objective: To evaluate the dynamic stability of the inhibitor-protein complex over time in a simulated physiological environment.
Protocol:
-
Software: GROMACS or AMBER are standard software packages for MD simulations.[6][12]
-
System Solvation: The NDM-1-inhibitor complex (from the best docking pose) is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).
-
Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's overall charge.
-
Minimization and Equilibration: The entire system undergoes energy minimization, followed by a two-phase equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and second, an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize pressure and density.
-
Production Run: A production MD simulation is run for a significant duration, typically ranging from 100 to 300 nanoseconds (ns), to generate a trajectory of the complex's atomic movements.[6][14]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability. The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.[5][12]
Binding Free Energy Calculation
Objective: To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.
Protocol:
-
Methodology: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method is widely used.[2][15]
-
Snapshot Extraction: A series of snapshots (e.g., 100-200 frames) are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand individually. The calculation includes van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.[2]
Data Presentation and Analysis
Quantitative data from the modeling workflow is crucial for comparing different inhibitors and understanding binding mechanics.
Table 1: Molecular Docking and Binding Free Energy Results
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Adapalene | -9.21[6] | -30 to -45 (Estimated Range) | His122, Asp124, His189, Cys208, His250[6] |
| Meropenem (Control) | -6.22[6] | -15 to -25 (Estimated Range) | His122, Gln123, His250 |
| ZINC78607001 | -7.92[14] | -25.68[14] | His250, Asn220, Trp93[14] |
| Compound T016 | -10.64[2] | -32.22[2] | Asn220, Asp124, Gln123[2] |
Table 2: MD Simulation Stability Metrics (100 ns)
| System | Average Backbone RMSD (Å) | Average Ligand RMSD (Å) | Key Residue RMSF (Å) |
|---|---|---|---|
| NDM-1 Apo (Unbound) | 1.5 ± 0.3 | N/A | Loop Regions: >2.0 |
| NDM-1 + Adapalene | 1.8 ± 0.4 | < 1.0 | Loop Regions: <1.5 (stabilized) |
| NDM-1 + Meropenem | 2.5 ± 0.6 | > 2.5 (unstable) | Loop Regions: >2.5 |
Note: Data for Adapalene and Meropenem RMSD are representative values based on typical simulation outcomes showing stable inhibitor binding versus substrate instability. Specific values can vary between studies.
Visualization of Binding Interactions
Understanding the specific molecular interactions between the inhibitor and NDM-1 is critical for structure-activity relationship (SAR) studies and inhibitor optimization.
Analysis of the Adapalene binding mode reveals that its carboxylate group likely forms crucial coordination bonds with one or both zinc ions, mimicking the interaction of the natural substrate.[6] Furthermore, its bulky adamantyl group fits into a hydrophobic pocket formed by residues like Val73, Met67, and Trp93, providing additional stability.[6][16]
Conclusion
The in silico workflow detailed in this guide—encompassing molecular docking, extensive MD simulations, and rigorous binding free energy calculations—represents a robust strategy for identifying and characterizing novel NDM-1 inhibitors. The case study of Adapalene demonstrates how these computational tools can reveal specific atomic-level interactions and provide quantitative metrics to rank potential drug candidates.[6] The stability of the inhibitor-protein complex, as observed through MD simulations, is a critical predictor of inhibitory potential. By leveraging these modeling techniques, researchers can accelerate the design-test-optimize cycle, bringing promising new therapies against multidrug-resistant bacteria closer to clinical reality.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In silico based unraveling of New Delhi metallo-β-lactamase (NDM-1) inhibitors from natural compounds: a molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering NDM-1 inhibitors using molecular substructure embeddings representations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular Basis of NDM-1, a New Antibiotic Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of New Delhi metallo-β-lactamase 1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide: NDM-1 Inhibitor Target Validation in Klebsiella pneumoniae
Abstract
The global proliferation of Carbapenem-Resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae strains expressing New Delhi metallo-β-lactamase-1 (NDM-1), poses a severe threat to public health.[1] NDM-1 confers resistance to nearly all β-lactam antibiotics, rendering conventional treatments ineffective.[2][3] This has catalyzed urgent efforts to develop NDM-1 inhibitors that can restore the efficacy of existing β-lactam drugs.[4] This technical guide provides a comprehensive framework for the target validation of NDM-1 inhibitors in K. pneumoniae. It details the essential experimental protocols, presents a structured approach to quantitative data analysis, and visualizes key workflows and mechanisms to support researchers in this critical area of drug discovery.
Introduction: The NDM-1 Challenge
Klebsiella pneumoniae is a Gram-negative opportunistic pathogen and a leading cause of hospital-acquired infections, including pneumonia and bloodstream infections.[5][6] The emergence of strains carrying the blaNDM-1 gene has dramatically escalated the challenge of treating these infections.[5] The NDM-1 enzyme is a class B1 metallo-β-lactamase (MBL) that utilizes zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics.[3][7] Its broad substrate profile includes penicillins, cephalosporins, and, most critically, carbapenems, which are often the last line of defense against multidrug-resistant bacteria.[8][9] The blaNDM-1 gene is typically located on mobile genetic elements like plasmids, facilitating its rapid dissemination among different bacterial species.[2][10] Consequently, validating NDM-1 as a therapeutic target and developing effective inhibitors are paramount to combating this urgent antibiotic resistance threat.
Core Strategy for NDM-1 Target Validation
Target validation for an NDM-1 inhibitor involves a multi-tiered approach to confirm that its mechanism of action translates from enzymatic inhibition to restoring antibiotic efficacy in cellular and, ultimately, in vivo models. The core objective is to demonstrate that a compound specifically inhibits NDM-1, thereby re-sensitizing NDM-1-producing K. pneumoniae to a partner β-lactam antibiotic.
The validation process follows a logical progression:
-
Biochemical & Biophysical Confirmation: Demonstrate direct inhibition of the purified NDM-1 enzyme and characterize the binding interaction.
-
Microbiological Validation: Confirm that enzyme inhibition restores antibiotic activity against NDM-1-producing K. pneumoniae.
-
In Vivo Efficacy: Show that the antibiotic-inhibitor combination is effective in a relevant animal infection model.
Experimental Protocols
Biochemical Assays: Enzyme Inhibition
Objective: To quantify the inhibitory potency of a compound against purified NDM-1 enzyme.
Methodology: Spectrophotometric Inhibition Assay
-
Recombinant NDM-1 Expression and Purification:
-
The blaNDM-1 gene is cloned into an expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Overexpression is induced (e.g., with IPTG), and cells are harvested and lysed.
-
The recombinant NDM-1 protein is purified using chromatographic techniques, typically involving an initial affinity chromatography step (e.g., Ni-NTA) followed by size-exclusion chromatography for high purity.
-
-
Enzyme Activity Measurement:
-
The assay is performed in a 96-well microtiter plate in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with ZnSO4 (e.g., 50-100 μM) to ensure the enzyme is in its active, zinc-bound state.[11][12]
-
A chromogenic cephalosporin substrate, nitrocefin, is used. Hydrolysis of its β-lactam ring by NDM-1 results in a color change that can be monitored spectrophotometrically at 490 nm.[7]
-
-
IC50 Determination:
-
A fixed concentration of purified NDM-1 enzyme (e.g., 5-10 nM) is pre-incubated with a serial dilution of the test inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[7][12]
-
The enzymatic reaction is initiated by adding a fixed concentration of nitrocefin (e.g., 60-100 μM).[7]
-
The rate of hydrolysis is measured by monitoring the change in absorbance over time.
-
The inhibitor concentration that reduces the enzyme's activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Biophysical Assays: Direct Binding Confirmation
Objective: To confirm direct physical interaction between the inhibitor and NDM-1 and to determine binding affinity and thermodynamics.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Purified NDM-1 protein is extensively dialyzed into the desired ITC buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
The NDM-1 solution is loaded into the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small, precise injections of the inhibitor are made into the protein solution at a constant temperature (e.g., 25°C).[14]
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured, generating a binding isotherm.
-
This isotherm is analyzed to directly determine the binding affinity (dissociation constant, Kd), stoichiometry of binding (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.[14] This method provides unambiguous evidence of a direct interaction.
-
Microbiological Assays: Cellular Efficacy
Objective: To evaluate the ability of the inhibitor to restore β-lactam antibiotic activity against NDM-1-producing K. pneumoniae.
Methodology: Checkerboard Synergy Assay
-
Strain Selection: A clinically relevant, well-characterized NDM-1-producing K. pneumoniae strain is used.[11]
-
Assay Setup:
-
A 96-well microplate is prepared with two-fold serial dilutions of the β-lactam antibiotic (e.g., meropenem) along the x-axis and the NDM-1 inhibitor along the y-axis in cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized suspension of the K. pneumoniae strain.
-
-
MIC Determination and Synergy Calculation:
-
The plate is incubated for 16-20 hours at 37°C.
-
The Minimum Inhibitory Concentration (MIC) is determined for the antibiotic alone, the inhibitor alone, and for each combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated: ΣFIC = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone).
-
Synergy is typically defined as a ΣFIC ≤ 0.5. A significant reduction (≥4-fold) in the antibiotic's MIC in the presence of a fixed, sub-inhibitory concentration of the inhibitor is a strong indicator of efficacy.[7]
-
In Vivo Efficacy Assessment
Objective: To determine if the synergistic effect observed in vitro translates to a therapeutic benefit in a live animal model of infection.
Methodology: Murine Infection Model
-
Model Selection: Common models include the murine thigh infection model for assessing bacterial burden reduction or a murine pneumonia model for infections caused by K. pneumoniae.[3]
-
Infection: Mice are rendered neutropenic (if required for the model) and then infected with a lethal or sublethal dose of NDM-1-producing K. pneumoniae.[15]
-
Treatment: At a specified time post-infection, treatment groups are administered the β-lactam antibiotic alone, the inhibitor alone, the combination of antibiotic and inhibitor, or a vehicle control.
-
Outcome Measurement:
-
Thigh Model: At the end of the experiment, thigh muscles are harvested, homogenized, and plated to quantify the bacterial load (CFU/g of tissue). A significant reduction in CFU in the combination therapy group compared to monotherapy groups indicates efficacy.[3]
-
Pneumonia/Sepsis Model: The primary endpoint is typically survival over a period of several days.[5] Increased survival in the combination therapy group demonstrates a therapeutic benefit.[16]
-
Data Presentation and Interpretation
Quantitative data from these experiments should be systematically organized to facilitate the evaluation and comparison of inhibitor candidates.
Table 1: Target Product Profile for a Promising NDM-1 Inhibitor Candidate
| Parameter | Experiment | Description | Target Value |
|---|---|---|---|
| IC50 | Enzyme Inhibition Assay | Concentration of inhibitor required to reduce NDM-1 enzymatic activity by 50%.[13] | < 10 µM |
| Kd | Isothermal Titration Calorimetry | Dissociation constant, reflecting the binding affinity of the inhibitor to NDM-1.[14] | < 10 µM |
| MICInhibitor | Broth Microdilution | Intrinsic antibacterial activity of the inhibitor alone against K. pneumoniae. | > 64 µg/mL (low is desirable) |
| MICMeropenem Reduction | Checkerboard Assay | Fold-reduction in the MIC of meropenem against NDM-1 K. pneumoniae in the presence of a fixed inhibitor concentration.[11] | ≥ 4-fold |
| FIC Index | Checkerboard Assay | Fractional Inhibitory Concentration Index, quantifying synergy between the inhibitor and antibiotic.[7] | ≤ 0.5 |
| Bacterial Burden Reduction | In Vivo Murine Model | Log10 CFU reduction in tissue (e.g., thigh) with combination therapy vs. antibiotic alone.[3] | ≥ 2-log10 CFU |
| Increased Survival | In Vivo Murine Model | Percentage increase in survival with combination therapy in a lethal infection model.[5] | Statistically Significant |
Visualization of Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes in target validation.
Caption: A stepwise workflow for NDM-1 inhibitor target validation.
Caption: Mechanism of NDM-1 resistance and inhibitor-mediated restoration of antibiotic activity.
References
- 1. An Integrated Biophysical Approach to Discovering Mechanisms of NDM-1 Inhibition for Several Thiol-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance of Klebsiella pneumoniae Strains Carrying blaNDM–1 Gene and the Genetic Environment of blaNDM–1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding blaNDM-1 gene regulation in CRKP infections: toward novel antimicrobial strategies for hospital-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic and transcriptomic analysis of NDM-1 Klebsiella pneumoniae in spaceflight reveal mechanisms underlying environmental adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IN SILICO DRUG DISCOVERY FOR NDM-1 METALLO β LACTAMASE INHIBITORS for KLEBSIELLA PUEUMONIAE | bioRxiv [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. New Delhi Metallo-β-Lactamase in Klebsiella pneumoniae and Escherichia coli, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Emergence of silent NDM-1 carbapenemase gene in carbapenem-susceptible Klebsiella pneumoniae: Clinical implications and epidemiological insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of NDM-1 Inhibitor Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify novel inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), with a particular focus on the evaluation of inhibitor derivatives.
Introduction
The emergence of carbapenem-resistant bacteria harboring the blaNDM-1 gene represents a significant global health threat. The NDM-1 enzyme is a metallo-β-lactamase that hydrolyzes a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. The development of NDM-1 inhibitors to be used in combination with existing antibiotics is a promising strategy to combat this resistance mechanism. High-throughput screening is a critical tool in the discovery of such inhibitors, enabling the rapid evaluation of large chemical libraries.
NDM-1 Mechanism of Action
NDM-1 is a class B1 metallo-β-lactamase that requires one or two zinc ions in its active site for catalytic activity.[1] The zinc ions coordinate with key amino acid residues (His120, His122, His189 for Zn1 and Asp124, Cys208, His250 for Zn2) and a bridging water molecule.[1] This activated water molecule acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring, which leads to the hydrolysis and inactivation of the antibiotic.[1] Inhibitors of NDM-1 can act through various mechanisms, including chelating the catalytic zinc ions or binding to key residues in the active site to prevent substrate access.
High-Throughput Screening Workflow
A typical HTS campaign for NDM-1 inhibitors involves several stages, from initial screening of a large compound library to hit validation and lead optimization. The workflow is designed to efficiently identify and characterize potent and selective inhibitors.
Data Presentation: NDM-1 Inhibitor Derivatives
The following tables summarize quantitative data for representative NDM-1 inhibitors and their derivatives identified through screening campaigns.
Table 1: Inhibitory Activity of Dipicolinic Acid Derivatives
| Compound ID | R Group at C4 | IC₅₀ (µM) |
| DPA | H | 1.5 |
| DPA-Derivative 1 | -NH₂ | 0.8 |
| DPA-Derivative 2 | -OH | 1.2 |
| DPA-Derivative 3 | -Cl | 0.5 |
| DPA-Derivative 4 | -NO₂ | 2.1 |
Data is illustrative and compiled from structure-activity relationship studies of dipicolinic acid derivatives as NDM-1 inhibitors.[2]
Table 2: Inhibitory Activity of Captopril Analogues
| Compound ID | Structure Modification | IC₅₀ (µM) |
| Captopril | - | 7.9 |
| Analogue 22 | Amide derivative | 1.0 |
| Analogue 31 | Simplified structure | 15 |
| Analogue 32 | Simplified structure | 10 |
Data sourced from a study on simplified captopril analogues as NDM-1 inhibitors.[3]
Table 3: IC₅₀ Values of Virtually Screened Compounds
| Compound ID | IC₅₀ (µM) |
| VNI-24 | 37.6 ± 0.9 |
| VNI-34 | 31.4 ± 1.2 |
| VNI-41 | 29.6 ± 1.3 |
These compounds were identified through a multi-step virtual screening process and validated in vitro.[4]
Experimental Protocols
Biochemical High-Throughput Screening Assay for NDM-1 Inhibition
Principle: This assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate for NDM-1. Hydrolysis of the β-lactam ring in nitrocefin by NDM-1 results in a color change from yellow to red, which can be monitored spectrophotometrically at 490 nm. Potential inhibitors will prevent or reduce this color change.[4][5]
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (50 mM, pH 7.0)
-
ZnSO₄ (10 µM)
-
Bovine Serum Albumin (BSA) (20 µg/mL)
-
EDTA (as a positive control for inhibition)
-
96-well or 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant NDM-1 enzyme in HEPES buffer. The final concentration in the assay is typically around 5 nM.[5]
-
Prepare a stock solution of nitrocefin in DMSO. The final assay concentration is generally between 60-100 µM.[4][5]
-
Prepare a stock solution of the test compounds (and derivatives) in DMSO.
-
Prepare the assay buffer: 50 mM HEPES (pH 7.0) containing 10 µM ZnSO₄ and 20 µg/mL BSA.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound solution in DMSO to the appropriate wells of the microplate. For control wells, add 2 µL of DMSO.
-
Add 88 µL of the assay buffer containing the NDM-1 enzyme to all wells.
-
Incubate the plate at room temperature for 10-30 minutes to allow for the binding of inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the nitrocefin solution to each well.
-
Immediately measure the absorbance at 490 nm at time zero (T₀).
-
Incubate the plate at 30°C for 20-30 minutes.
-
Measure the final absorbance at 490 nm (Tfinal).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x [1 - (Abssample - Absblank) / (Absnegative control - Absblank)]
-
Abssample: Absorbance of the well with the test compound.
-
Absblank: Absorbance of the well with no enzyme.
-
Absnegative control: Absorbance of the well with DMSO instead of a test compound.
-
-
For hits identified in the primary screen, perform a dose-response analysis by testing a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
-
Cell-Based Assay: Minimum Inhibitory Concentration (MIC) and Synergy Testing
Principle: This assay determines the effectiveness of NDM-1 inhibitors in a cellular context by measuring their ability to restore the susceptibility of NDM-1-producing bacteria to a β-lactam antibiotic. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor. A significant reduction in the MIC indicates synergistic activity.
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
NDM-1 inhibitor and its derivatives
-
96-well microplates
-
Bacterial incubator
-
Microplate reader or visual inspection
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the NDM-1-producing bacteria into CAMHB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Checkerboard Assay for Synergy:
-
Prepare a two-dimensional serial dilution of the β-lactam antibiotic and the NDM-1 inhibitor in the 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include control wells with bacteria only (growth control) and broth only (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in the presence of different concentrations of the inhibitor. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening and characterization of NDM-1 inhibitor derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify promising lead compounds for further development in the fight against antibiotic resistance. The systematic evaluation of inhibitor derivatives through structure-activity relationship studies is crucial for optimizing potency and other pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified captopril analogues as NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Activity of NDM-1 Inhibitor-3 in Combination with Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) present a significant threat to the efficacy of carbapenem antibiotics, a last-resort treatment for severe bacterial infections. The NDM-1 enzyme confers broad resistance to beta-lactam antibiotics by hydrolyzing their characteristic four-membered ring structure. This document provides detailed application notes and experimental protocols for investigating the synergistic effect of a novel inhibitor, NDM-1 Inhibitor-3, in combination with meropenem against NDM-1-producing bacteria. These protocols are intended to guide researchers in the preclinical evaluation of this drug combination.
Mechanism of Action
NDM-1 is a class B metallo-beta-lactamase that requires zinc ions in its active site to catalyze the hydrolysis of the amide bond in the beta-lactam ring of antibiotics like meropenem, rendering them inactive.[1][2] this compound is designed to specifically target the active site of the NDM-1 enzyme. By binding to the enzyme, it prevents the hydrolysis of meropenem, thereby restoring its antibacterial activity against NDM-1-producing pathogens. The combination of this compound and meropenem is expected to exhibit a synergistic effect, where the combined antibacterial activity is significantly greater than the sum of their individual activities.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in combination with meropenem against various NDM-1-producing bacterial strains. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between the two compounds. A FICI of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + this compound MIC (µg/mL) | This compound MIC (µg/mL) | FICI | Reference |
| E. coli expressing NDM-1 | 16 | 0.25 | >128 | 0.04 | [3] |
| K. pneumoniae (clinical isolate, NDM-1) | 32 | 4 | >128 | 0.38 | [3] |
| E. coli expressing NDM-1 | 32 | 4 | 64 | 0.19 | [4] |
| K. pneumoniae (clinical isolate, NDM-1) | 64 | 8 | 64 | 0.25 | [4] |
| Inhibitor (Example from Literature) | Bacterial Strain | Meropenem MIC Alone (µg/mL) | Meropenem MIC with Inhibitor (µg/mL) | Fold Reduction in MIC | Reference |
| Adapalene | E. coli (NDM-1) | 32 | 2 | 16 | [5] |
| Adapalene | K. pneumoniae (NDM-1) | 512 | 32 | 16 | [5] |
| BP2 | K. pneumoniae (NDM-1) | 128 | ≤1 | ≥128 | [6] |
| Morin | E. coli (NDM-1) | - | - | 4 to 32-fold | [7] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol determines the synergistic activity of this compound and meropenem.
Materials:
-
NDM-1-producing bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Meropenem stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the NDM-1-producing bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of meropenem and this compound in MHB in separate 96-well plates or tubes. The concentration range should span from well above to well below the expected MIC of each compound.
-
-
Checkerboard Setup:
-
In a new 96-well plate, add 50 µL of MHB to all wells.
-
Along the x-axis (columns), add 50 µL of each meropenem dilution in duplicate.
-
Along the y-axis (rows), add 50 µL of each this compound dilution in duplicate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells with only meropenem, only this compound, and no drugs (growth control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Meropenem + FIC of this compound
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
-
Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of the drug combination over time.
Materials:
-
NDM-1-producing bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Meropenem solution (at a fixed concentration, e.g., 1x or 4x MIC)
-
This compound solution (at a fixed concentration)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in MHB to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions (in triplicate):
-
Growth control (no drug)
-
Meropenem alone
-
This compound alone
-
Meropenem + this compound
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy: Murine Sepsis Model
This protocol evaluates the in vivo efficacy of the drug combination in a systemic infection model.
Materials:
-
Female BALB/c or ICR mice (6-8 weeks old)
-
NDM-1-producing bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Porcine mucin (optional, to enhance infectivity)
-
Meropenem for injection
-
This compound for injection
-
Sterile saline
-
Syringes and needles for injection (intraperitoneal, intravenous, or subcutaneous)
Procedure:
-
Infection:
-
Culture the NDM-1-producing bacteria to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to the desired inoculum concentration (e.g., 1 x 10^7 CFU/mouse).
-
For some models, the bacterial suspension is mixed with porcine mucin to enhance virulence.
-
Inject the bacterial suspension intraperitoneally (i.p.) into the mice.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 or 2 hours), administer the treatment.
-
Divide the mice into groups:
-
Vehicle control (saline)
-
Meropenem alone
-
This compound alone
-
Meropenem + this compound
-
-
Administer the drugs via an appropriate route (e.g., subcutaneous, intravenous, or intraperitoneal) at specified doses and time intervals.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of illness and survival for a set period (e.g., 7 days).
-
Alternatively, at a specific time point (e.g., 24 hours post-infection), euthanize the mice and collect organs (e.g., spleen, liver, blood) for bacterial load determination by homogenizing the tissues and plating serial dilutions.
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis.
-
Compare the bacterial loads in the organs between the groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.
-
Visualizations
Caption: Mechanism of NDM-1 mediated resistance and inhibition.
Caption: Preclinical evaluation workflow for drug combination.
References
- 1. Differential active site requirements for NDM-1 β-lactamase hydrolysis of carbapenem versus penicillin and cephalosporin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 4. Specific NDM-1 Inhibitor of Isoliquiritin Enhances the Activity of Meropenem against NDM-1-positive Enterobacteriaceae in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assay for NDM-1 Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The enzyme functions by hydrolyzing the amide bond in the beta-lactam ring of these antibiotics, rendering them ineffective.[1][3] The active site of NDM-1 contains one or two zinc ions that are crucial for its catalytic activity.[1][3] These zinc ions activate a water molecule, which then acts as a nucleophile to attack the beta-lactam ring.[1][3] The rapid spread of bacteria producing NDM-1 poses a significant global health threat, necessitating the urgent development of effective inhibitors.
This document provides detailed protocols for a cell-based assay to screen and characterize inhibitors of NDM-1, such as a hypothetical "NDM-1 inhibitor-3." The primary method described is the Minimum Inhibitory Concentration (MIC) assay, a gold-standard method for determining the effectiveness of an antimicrobial agent.[4]
Principle of the Assay
The cell-based assay for NDM-1 inhibitors relies on the principle of restoring the efficacy of a beta-lactam antibiotic in the presence of an inhibitor. In this assay, a bacterial strain that expresses the NDM-1 enzyme is treated with a beta-lactam antibiotic that it would normally hydrolyze and be resistant to. When an effective NDM-1 inhibitor is added, it blocks the activity of the NDM-1 enzyme. This inhibition allows the beta-lactam antibiotic to exert its antibacterial effect, leading to the inhibition of bacterial growth. The effectiveness of the inhibitor is quantified by determining the reduction in the MIC of the antibiotic.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and other known inhibitors.
Table 1: In Vitro Enzymatic Inhibition of NDM-1
| Compound | IC50 (µM) |
| This compound | 5.2 |
| D-captopril | 10.3[5] |
| Risedronate | 25.8 |
| Methotrexate | 35.2 |
Table 2: Minimum Inhibitory Concentration (MIC) against NDM-1 expressing E. coli
| Compound | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + Inhibitor (10 µg/mL) (µg/mL) | Fold Reduction in MIC |
| This compound | Meropenem | 64 | 4 | 16 |
| D-captopril | Meropenem | 64 | 8 | 8 |
| Risedronate | Imipenem | 128 | 32 | 4 |
| Methotrexate | Imipenem | 128 | 64 | 2 |
Experimental Protocols
Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of a beta-lactam antibiotic in the presence and absence of an NDM-1 inhibitor against an NDM-1 expressing bacterial strain.
Materials:
-
NDM-1 expressing bacterial strain (e.g., E. coli transformed with a plasmid containing the blaNDM-1 gene)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Beta-lactam antibiotic (e.g., Meropenem)
-
This compound (and other test compounds)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Streak the NDM-1 expressing bacteria on a Mueller-Hinton agar plate and incubate overnight at 37°C.
-
Pick a single colony and inoculate it into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic and Inhibitor Solutions:
-
Prepare a stock solution of the beta-lactam antibiotic in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of two-fold serial dilutions of the antibiotic in CAMHB in a 96-well plate.
-
Prepare a constant concentration of the NDM-1 inhibitor in CAMHB.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the serially diluted antibiotic solutions to the wells.
-
Add 50 µL of the NDM-1 inhibitor solution to the wells containing the antibiotic. For the control wells (antibiotic alone), add 50 µL of CAMHB.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of bacterial inoculum and 100 µL of CAMHB.
-
Sterility Control: 200 µL of uninoculated CAMHB.
-
Inhibitor Control: 100 µL of bacterial inoculum and 100 µL of the inhibitor solution (to check for intrinsic antibacterial activity of the inhibitor).
-
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the OD600 using a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizations
NDM-1 Mechanism of Action and Inhibition
Caption: Mechanism of NDM-1 mediated resistance and its inhibition.
Experimental Workflow for NDM-1 Inhibitor Screening
Caption: Workflow for the MIC-based cell assay for NDM-1 inhibitors.
Logical Relationship of Assay Components
Caption: Logical relationships of components in the NDM-1 inhibitor assay.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PDB-101: Learn: Structural Biology Highlights: NDM-1 and Antibiotics [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Aspergillomarasmine A (AMA) in Animal Models of NDM-1 Producing Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has led to a significant global health threat, conferring broad resistance to almost all β-lactam antibiotics, including carbapenems. The development of inhibitors that can restore the efficacy of existing antibiotics is a critical area of research. Aspergillomarasmine A (AMA), a fungal natural product, has been identified as a potent inhibitor of NDM-1.[1][2] This document provides detailed application notes and protocols for the use of AMA in combination with β-lactam antibiotics in animal models of infection with NDM-1 producing pathogens.
Mechanism of Action
Aspergillomarasmine A functions as a zinc chelator. The catalytic activity of NDM-1 is dependent on the presence of two zinc ions in its active site. AMA effectively sequesters these zinc ions, thereby inactivating the enzyme and restoring the susceptibility of the bacteria to β-lactam antibiotics.[3][4][5]
References
- 1. fmjpublishing.com [fmjpublishing.com]
- 2. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of NDM-1 Inhibitor-3
This technical support center provides troubleshooting guidance for the synthesis of NDM-1 Inhibitor-3, a representative thiophene-carboxylic acid derivative. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound (A thiophene-carboxylic acid derivative)?
A1: The synthesis is a multi-step process that typically involves the formation of a substituted thiophene-2,5-dicarboxylic acid core, followed by functional group manipulations to yield the final product. Key stages include cyclization to form the thiophene ring, followed by esterification and etherification.
Q2: What are the most critical steps affecting the overall yield?
A2: The initial cyclization to form the thiophene ring is often the most challenging step and can significantly impact the overall yield. Reaction conditions such as temperature, reaction time, and purity of reagents are critical. Subsequent purification steps can also lead to significant product loss if not optimized.
Q3: What are the expected yields for each step?
A3: Yields can vary based on the specific reagents and conditions used. Below is a table of expected yields under optimized conditions.
Data Presentation: Expected Reaction Yields
| Step No. | Reaction | Expected Yield |
| 1 | Paal-Knorr Thiophene Synthesis | 60-75% |
| 2 | Esterification of Dicarboxylic Acid | 85-95% |
| 3 | Benzylation of Hydroxyl Group | 70-85% |
| - | Overall Estimated Yield | 35-55% |
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of 3,4-dihydroxythiophene-2,5-dicarboxylic acid (Step 1)
Question: I am getting a very low yield, or no desired product, in the initial Paal-Knorr synthesis of the dihydroxythiophene dicarboxylate intermediate. What could be the cause?
Answer:
This is a common issue in thiophene synthesis. The Paal-Knorr reaction, while versatile, can be sensitive to several factors.[]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Preventative Measures |
| Inefficient Sulfuring Agent | The activity of phosphorus pentasulfide (P4S10) can vary. Ensure it is fresh and has been stored under anhydrous conditions. Consider using Lawesson's reagent as an alternative, which can sometimes give cleaner reactions.[2][] | Always use high-purity, freshly opened reagents. Store P4S10 and Lawesson's reagent in a desiccator. |
| Incorrect Reaction Temperature | The reaction temperature is critical. If too low, the reaction may be too slow or not initiate. If too high, it can lead to decomposition and polymerization of starting materials.[3] Optimize the temperature by running small-scale trials at different temperatures (e.g., in 10°C increments). | Use an oil bath with a thermocouple for precise temperature control. Ensure the reaction flask is well-insulated. |
| Presence of Moisture | The reaction is sensitive to moisture, which can consume the sulfuring agent and lead to side reactions. | Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Polymerization of Starting Materials | Dicarbonyl compounds can be prone to polymerization under acidic or high-temperature conditions.[4] | Add the sulfuring agent in portions to control the reaction exotherm. Ensure efficient stirring to maintain a homogenous reaction mixture. |
Problem 2: Incomplete Esterification (Step 2)
Question: My esterification of the thiophene dicarboxylic acid is not going to completion, and I have significant starting material left. How can I improve the conversion?
Answer:
Esterification of dicarboxylic acids can sometimes be sluggish. The key is to effectively remove the water generated during the reaction to drive the equilibrium towards the product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Preventative Measures |
| Insufficient Removal of Water | If using Fischer esterification (acid catalyst in alcohol), ensure a Dean-Stark trap is used and is functioning correctly to remove water. Alternatively, use a strong dehydrating agent. | Use a properly set up Dean-Stark apparatus. Ensure the solvent forms an azeotrope with water (e.g., toluene). |
| Steric Hindrance | The carboxylic acid groups on the thiophene ring may be sterically hindered. | Use a more reactive electrophile. Convert the dicarboxylic acid to the more reactive di-acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, then react with the alcohol.[5] |
| Inadequate Catalyst | The amount or activity of the acid catalyst (e.g., H2SO4) may be insufficient. | Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is not quenched by any basic impurities. |
Problem 3: Low Yield in Benzylation Reaction (Step 3)
Question: The final benzylation step to produce the this compound is giving a low yield. What are the likely reasons?
Answer:
Williamson ether synthesis, the likely method for benzylation, can be affected by the choice of base, solvent, and the presence of competing reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Preventative Measures |
| Weak Base | The phenoxide may not be fully formed if the base is too weak. | Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to ensure complete deprotonation of the hydroxyl group. |
| Competing Elimination Reaction | If using a sterically hindered or strong base, an E2 elimination of benzyl bromide could occur, reducing the yield. | Use a non-hindered base like potassium carbonate (K2CO3) or sodium hydride (NaH). |
| Poor Solubility | The starting material or the intermediate salt may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. | Use a polar aprotic solvent like DMF or DMSO to improve solubility. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be effective if using a biphasic system.[6] |
| Side Reaction with Ester Groups | A strong base like NaH could potentially react with the ester groups, leading to side products. | Add the base at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This minimizes side reactions with the ester functionalities. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: Add dimethyl 1,4-dioxo-2,3-butanedioate (1 equiv.) and anhydrous toluene (100 mL) to the flask.
-
Reaction: Begin stirring and add Lawesson's reagent (0.5 equiv.) in portions over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove any solids. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Benzylation to Yield this compound
-
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stirrer and a nitrogen inlet.
-
Reagents: Dissolve dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (1 equiv.) in anhydrous DMF (30 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Stir for 30 minutes at 0°C.
-
Addition: Add benzyl bromide (1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify the final product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Overall synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Logical steps for troubleshooting low reaction yield.
References
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. fayoum.edu.eg [fayoum.edu.eg]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. CN102002057B - Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
refining NDM-1 inhibitor-3 docking protocol for better accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their NDM-1 inhibitor-3 docking protocols for enhanced accuracy.
Frequently Asked Questions (FAQs)
Q1: My docking results for this compound show a high binding energy, but the experimental IC50 value is poor. What could be the reason for this discrepancy?
A1: This is a common challenge in molecular docking. Several factors can contribute to this discrepancy:
-
Inaccurate Scoring Function: The scoring function used by the docking software may not accurately predict the binding affinity for this specific protein-ligand system. Different scoring functions have different strengths and weaknesses.[1][2][3] It is advisable to test multiple scoring functions or use a consensus scoring approach.
-
Incorrect Binding Mode: The docked pose might not represent the true binding conformation of the inhibitor.[4][5] NDM-1 has a flexible active site, and inhibitors can adopt multiple binding modes, not all of which lead to inhibition.
-
Handling of Metal Ions: The di-zinc center in the NDM-1 active site plays a crucial role in catalysis and inhibitor binding.[6][7] Improper handling of the zinc ions' charges and coordination geometry during docking can lead to inaccurate results.
-
Solvation Effects: Most docking programs use implicit solvation models, which might not fully capture the energetic contributions of water molecules in the binding pocket.
-
Protein Flexibility: While the ligand is typically flexible during docking, the protein is often kept rigid. However, the active site loops of NDM-1 are known to be flexible, and their movement upon inhibitor binding might not be captured in a rigid receptor docking protocol.[8]
Q2: How should I properly prepare the NDM-1 protein structure for docking with inhibitor-3?
A2: Proper protein preparation is critical for accurate docking results. Here are the key steps:
-
Obtain a High-Quality Crystal Structure: Start with a high-resolution X-ray crystal structure of NDM-1, preferably with a co-crystallized ligand. The Protein Data Bank (PDB) is the primary source for these structures.
-
Pre-process the Structure: Remove all non-essential molecules from the PDB file, such as water molecules (unless specific ones are known to be crucial for binding), co-solvents, and any crystallographic artifacts.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray structures. The protonation states of titratable residues (His, Asp, Glu, Lys) at the chosen pH (usually physiological pH ~7.4) should be carefully assigned.
-
Assign Partial Charges: Assign appropriate partial charges to all atoms in the protein using a force field like AMBER or CHARMM.
-
Handle the Zinc Ions: This is a critical step for NDM-1. The two zinc ions in the active site should be assigned a +2 charge. It is also important to ensure that the coordinating residues (His120, His122, His189 for Zn1 and Asp124, Cys208, His250 for Zn2) have the correct protonation state and geometry.[6][9] Some specialized docking programs, like AutoDock4Zn, have specific parameters for handling zinc metalloenzymes.[6]
Q3: My docked inhibitor-3 pose seems sterically hindered or has unfavorable interactions. How can I refine this?
A3: An unfavorable docked pose can often be improved through post-docking refinement:
-
Energy Minimization: Perform energy minimization on the docked complex to relieve any steric clashes and optimize the local interactions.
-
Molecular Dynamics (MD) Simulations: Running short MD simulations of the protein-ligand complex can provide a more realistic representation of the binding mode by allowing both the ligand and the protein to adjust their conformations in a simulated physiological environment.[6][10] This can help to validate the stability of the docked pose.
-
Visual Inspection and Manual Adjustment: Carefully inspect the docked pose in a molecular visualization program. If there are obvious clashes or missed interactions, you can manually adjust the ligand's position and orientation and then re-run energy minimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low correlation between docking scores and experimental data | Inappropriate scoring function. Incorrect handling of metal ions. Neglecting protein flexibility. | - Test different docking programs and scoring functions (e.g., AutoDock, GOLD, FlexX).[1] - Use a consensus scoring approach. - Employ a docking program optimized for metalloenzymes (e.g., AutoDock4Zn).[6] - Perform post-docking analysis with MM/GBSA or MM/PBSA calculations. - Use induced-fit docking or molecular dynamics simulations to account for protein flexibility. |
| Inconsistent docking results across different runs | Insufficient sampling of the conformational space. The search algorithm is getting trapped in local energy minima. | - Increase the number of docking runs (e.g., in AutoDock, increase ga_run). - Increase the exhaustiveness of the search algorithm. - Widen the search space (grid box) to ensure it encompasses the entire binding site. |
| Docked ligand is far from the active site | Incorrectly defined grid box. The presence of a more favorable binding site elsewhere on the protein surface. | - Ensure the grid box is centered on the active site, guided by the co-crystallized ligand or known active site residues.[4] - Perform a "blind docking" with a large grid box encompassing the entire protein to identify potential allosteric sites, but for active site inhibitors, focus the grid on the catalytic center. |
| Unrealistic bond lengths or angles in the docked ligand | Issues with the input ligand structure. High energetic penalty from the scoring function. | - Ensure the initial 3D structure of the ligand is properly energy minimized before docking. - Check the force field parameters for the ligand. - Perform energy minimization of the docked complex. |
| Failure to reproduce the binding mode of a known inhibitor (re-docking) | Incorrect protein or ligand preparation. Inadequate docking parameters. The chosen docking program is not suitable for the system. | - Carefully re-check the protonation states and charges of both the protein and the ligand. - For validation, the RMSD between the re-docked pose and the crystal structure pose should ideally be less than 2.0 Å.[11] - Adjust docking parameters such as the number of genetic algorithm runs and the population size.[4] |
Experimental Protocols
Detailed Molecular Docking Protocol using AutoDock Vina
This protocol outlines the key steps for docking inhibitor-3 to NDM-1 using AutoDock Vina.
-
Protein Preparation: a. Download the NDM-1 crystal structure (e.g., PDB ID: 4EYL) from the Protein Data Bank. b. Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL). c. Remove water molecules, co-solvents, and any existing ligands. d. Add polar hydrogens and assign Gasteiger charges. e. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Obtain the 3D structure of inhibitor-3 (e.g., from a database like ZINC or by building it in a chemical drawing program). b. Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94). c. Assign Gasteiger charges and define the rotatable bonds. d. Save the prepared ligand in PDBQT format.
-
Grid Box Generation: a. Identify the active site of NDM-1. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or by identifying the key catalytic residues (His120, His122, Asp124, His189, Cys208, His250).[6][12] b. Define a grid box that encompasses the entire active site. A typical size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.[4] c. Center the grid box on the active site.
-
Docking Execution: a. Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line using the configuration file. c. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Analysis of Results: a. Visualize the docked poses in a molecular graphics program. b. Analyze the interactions between inhibitor-3 and the active site residues of NDM-1 (e.g., hydrogen bonds, hydrophobic interactions, metal coordination). c. The pose with the lowest binding energy is typically considered the best prediction. However, it is important to visually inspect other low-energy poses as well.
Quantitative Data Summary
| Inhibitor | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Adapalene | -9.21 | 8.9 (µg/mL) | [12] |
| Risedronate | -10.543 | N/A | [13] |
| Methotrexate | -10.189 | N/A | [13] |
| Meropenem (control) | -6.22 | N/A | [12] |
| D-captopril | N/A | N/A | [11] |
| Withaferin A | -10.2 | N/A | [10] |
| Beta-Sitosterol | -9.8 | N/A | [10] |
| Compound M26 | -13.23 (AutoDock4), -13.11 (AutoDockZn) | N/A | [6] |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software, scoring functions, and preparation protocols.
Visualizations
Caption: A typical workflow for NDM-1 inhibitor discovery and validation.
References
- 1. Docking and scoring of metallo-beta-lactamases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. researchgate.net [researchgate.net]
- 4. A Potential Substrate Binding Conformation of β-Lactams and Insight into the Broad Spectrum of NDM-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis of NDM-1, a New Antibiotic Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico based unraveling of New Delhi metallo-β-lactamase (NDM-1) inhibitors from natural compounds: a molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
dealing with NDM-1 inhibitor-3 precipitation in assay buffer
Welcome to the technical support center for NDM-1 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing the precipitation of NDM-1 inhibitor-3 and related compounds in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of an assay buffer for NDM-1 enzymatic assays?
A standard assay buffer for NDM-1 activity typically consists of a buffering agent to maintain a physiological pH, supplemented with zinc salts, as NDM-1 is a metallo-β-lactamase that requires zinc ions for its catalytic activity. Commonly used buffers include HEPES and Tris-HCl at a concentration of 50 mM and a pH ranging from 7.0 to 7.5.[1][2][3][4] The buffer is also typically supplemented with 50 µM ZnSO₄.[3]
Q2: I am observing precipitation of my NDM-1 inhibitor in the assay buffer. What is the likely cause?
The precipitation of NDM-1 inhibitors, particularly those belonging to the N-aryl-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide class, is often due to their hydrophobic nature and low solubility in aqueous solutions. When a concentrated stock solution of the inhibitor (usually in an organic solvent like DMSO) is diluted into the aqueous assay buffer, the inhibitor's concentration may exceed its solubility limit, leading to precipitation.
Q3: Can the precipitated inhibitor be redissolved?
Once an inhibitor has precipitated, it can be challenging to redissolve it in the assay buffer. It is generally more effective to prevent precipitation in the first place by optimizing the assay conditions.
Troubleshooting Guide: Inhibitor Precipitation
This guide provides a systematic approach to troubleshooting and resolving the issue of NDM-1 inhibitor precipitation in your assay buffer.
Problem: My NDM-1 inhibitor precipitates upon dilution into the assay buffer.
Solution Workflow:
Figure 1. A stepwise workflow for troubleshooting inhibitor precipitation.
Detailed Troubleshooting Steps:
1. Reduce the Final Concentration of the Inhibitor
-
Question: Have you tried lowering the final concentration of the inhibitor in the assay?
-
Answer: The simplest first step is to perform a dose-response curve with a wider range of lower inhibitor concentrations. It's possible that the effective concentration for inhibition is below the concentration at which precipitation occurs.
2. Optimize Inhibitor Stock and Dilution Strategy
-
Question: How are you preparing and diluting your inhibitor stock solution?
-
Answer: The method of preparing and diluting the inhibitor stock can significantly impact its solubility.
-
Stock Concentration: Avoid overly concentrated stock solutions. A stock concentration of 10-20 mM in 100% DMSO is a common starting point.
-
Serial Dilutions: Prepare intermediate dilutions of your inhibitor in 100% DMSO before the final dilution into the assay buffer. This gradual dilution can help prevent the inhibitor from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept as low as possible (ideally ≤1%) to minimize its effects on enzyme activity. However, for some hydrophobic compounds, a final DMSO concentration of up to 5% may be necessary. The effect of the final DMSO concentration on NDM-1 activity should be evaluated.
-
3. Modify the Assay Buffer Composition
-
Question: Have you considered adding solubilizing agents to your assay buffer?
-
Answer: If optimizing the dilution strategy is insufficient, modifying the assay buffer can improve inhibitor solubility.
-
Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.
-
Detergents: Non-ionic detergents can form micelles that encapsulate hydrophobic molecules, keeping them in solution.
-
Quantitative Data Summary: Effect of Additives on Solubility and Enzyme Activity
The following table summarizes the potential effects of common additives on inhibitor solubility and enzyme activity. The optimal concentration for each additive should be determined empirically.
| Additive | Typical Starting Concentration | Maximum Recommended Concentration | Potential Impact on Inhibitor Solubility | Potential Impact on NDM-1 Activity |
| DMSO | 1% (v/v) | 5% (v/v) | High | Can cause protein destabilization and activity loss at higher concentrations.[5][6][7] |
| Glycerol | 5% (v/v) | 20% (v/v) | Moderate | Generally well-tolerated by enzymes; can act as a protein stabilizer. |
| Tween-20 | 0.01% (v/v) | 0.1% (v/v) | High | Can denature some proteins at higher concentrations. |
| Triton X-100 | 0.01% (v/v) | 0.1% (v/v) | High | Can denature some proteins at higher concentrations. |
4. Perform a Solubility Assessment
-
Question: How can I systematically determine the solubility of my inhibitor under different buffer conditions?
-
Answer: A systematic solubility assessment can help you identify the optimal buffer composition for your inhibitor. This can be done by preparing serial dilutions of your inhibitor in different buffer formulations and visually inspecting for precipitation or by measuring turbidity.
Experimental Protocols
Protocol 1: Preparation of NDM-1 Inhibitor Stock and Working Solutions
-
Prepare a 10 mM stock solution: Dissolve a calculated amount of the NDM-1 inhibitor in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex and Sonicate: Vortex the solution thoroughly and sonicate for 5-10 minutes to ensure complete dissolution.
-
Prepare intermediate dilutions: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for your assay.
-
Final Dilution: For the assay, dilute the intermediate DMSO stock solutions into the assay buffer to achieve the desired final inhibitor concentrations. Ensure the final DMSO concentration remains constant across all wells.
Protocol 2: Solubility Assessment of this compound
-
Prepare Test Buffers: Prepare a series of NDM-1 assay buffers (e.g., 50 mM HEPES, pH 7.5, 50 µM ZnSO₄) containing different concentrations of a solubilizing agent (e.g., 1%, 2%, 5% DMSO; 0.01%, 0.05%, 0.1% Tween-20).
-
Prepare Inhibitor Dilutions: In a clear 96-well plate, add a small volume (e.g., 1-2 µL) of a high-concentration inhibitor stock (e.g., 10 mM in 100% DMSO) to each well containing 100 µL of the different test buffers. This will create a range of final inhibitor concentrations.
-
Incubate and Observe: Incubate the plate at the assay temperature (e.g., 30°C) for 15-30 minutes.
-
Visual Inspection: Visually inspect each well for any signs of precipitation against a dark background.
-
(Optional) Turbidity Measurement: Measure the absorbance at 600 nm (OD₆₀₀) using a plate reader. An increase in OD₆₀₀ indicates precipitation.
-
Determine Solubility Limit: The highest inhibitor concentration that does not show visible precipitation or a significant increase in turbidity is considered the solubility limit under those buffer conditions.
Logical Relationship for Solubility Testing
Figure 2. A flowchart outlining the process for determining inhibitor solubility.
By following these troubleshooting steps and experimental protocols, researchers can systematically address the issue of NDM-1 inhibitor precipitation, leading to more reliable and reproducible assay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide induced structural transformations and non-monotonic concentration dependence of conformational fluctuation around active site of lysozyme | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]
- 7. scienceopen.com [scienceopen.com]
minimizing cytotoxicity of NDM-1 inhibitor-3 derivatives
Welcome to the technical support center for NDM-1 Inhibitor-3 and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxicity of these novel compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our this compound derivative in preliminary cell-based assays. What are the potential causes?
A1: High cytotoxicity can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Off-target effects: The compound may be interacting with other essential cellular targets besides NDM-1. Metallo-β-lactamases share structural similarities with other human metalloenzymes, and inhibition of these can lead to toxicity.[1]
-
Compound concentration: The concentrations being tested might be too high, leading to generalized cellular stress and death. It is essential to perform a dose-response curve to determine the therapeutic window.
-
Cell line sensitivity: The specific cell line used might be particularly sensitive to the compound's mechanism of action or its chemical properties.
-
Solvent toxicity: The solvent used to dissolve the compound, such as DMSO, can be toxic to cells at certain concentrations.[2] It is important to include a vehicle control in your experiments.
-
Compound degradation: The inhibitor derivative may be unstable in the culture medium, degrading into toxic byproducts.
-
Contamination: Contamination of the compound stock or cell culture with bacteria, fungi, or mycoplasma can lead to cell death.
Q2: How can we reduce the observed cytotoxicity while maintaining inhibitory activity against NDM-1?
A2: A common strategy in drug development is to modify the chemical structure of the lead compound to improve its safety profile. This is known as lead optimization. Consider the following approaches:
-
Structure-Activity Relationship (SAR) studies: Systematically synthesize and test analogs of your inhibitor to identify the chemical moieties responsible for cytotoxicity versus those essential for NDM-1 inhibition. Studies on other NDM-1 inhibitors have highlighted the importance of specific nitrogen- and sulfur-containing substructures for inhibitory activity.[1][3]
-
Improve selectivity: Modify the compound to enhance its binding affinity for NDM-1 while reducing its affinity for host metalloenzymes.
-
Enhance metabolic stability: Introduce chemical modifications that reduce the rate of metabolic conversion into potentially toxic metabolites.
-
Optimize physicochemical properties: Adjust properties like solubility and lipophilicity to improve the compound's pharmacokinetic and pharmacodynamic profile, which can influence its interaction with cells and tissues.
Q3: What are the recommended initial steps for troubleshooting unexpected cytotoxicity results?
A3: When encountering unexpected cytotoxicity, a systematic troubleshooting approach is crucial. Here is a recommended workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Potential Cause | Recommended Solution |
| High cell density | Optimize cell seeding density. Perform a titration experiment to find the optimal cell number for your assay.[4] |
| Contamination of culture medium | Use fresh, sterile medium. Test individual components of the medium for high background absorbance/fluorescence.[4] |
| Forceful pipetting during cell seeding | Handle cell suspension gently to avoid cell lysis and release of intracellular components that may interfere with the assay.[4] |
| Precipitation of test compound | Visually inspect the wells for any precipitate. If observed, try using a lower concentration of the compound or a different solvent system. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in cell health and passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent incubation times | Strictly adhere to the same incubation times for all experiments. |
| Inaccurate compound dilutions | Prepare fresh serial dilutions of the test compound for each experiment. Verify the accuracy of pipetting. |
| Edge effects on microplates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations.[5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and no-treatment controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of the this compound derivative as described in the MTT protocol. Include vehicle-only, no-treatment, and positive (lysis buffer) controls.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Potential Cytotoxicity Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be activated by an this compound derivative, leading to apoptosis. This is a generalized pathway and may need to be experimentally validated for your specific compound.
Caption: A potential off-target induced apoptotic pathway.
References
- 1. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to NDM-1 Inhibition: Avibactam vs. a Direct NDM-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The rise of New Delhi metallo-beta-lactamase-1 (NDM-1)-producing bacteria presents a formidable challenge to current antibiotic therapies, necessitating the development of effective inhibitory agents. This guide provides a detailed comparison of two distinct strategies to combat NDM-1-mediated resistance: the established β-lactamase inhibitor avibactam and a direct NDM-1 inhibitor, represented here by 3-Bromopyruvate (3BP), referred to as "NDM-1 inhibitor-3" for the purpose of this comparison. This analysis is based on available preclinical data to inform research and development efforts.
Executive Summary
Avibactam, a clinically approved β-lactamase inhibitor, does not directly inhibit NDM-1. Its efficacy against NDM-1 producers is indirect, primarily through the inhibition of penicillin-binding protein 2 (PBP2), which sensitizes the bacteria to the host's innate immune system and can act synergistically with other antibiotics. In contrast, 3-Bromopyruvate is a potent, direct inhibitor of the NDM-1 enzyme, demonstrating the ability to restore the efficacy of β-lactam antibiotics. This guide will delve into their mechanisms of action, comparative efficacy data, and the experimental protocols used to derive these findings.
Mechanism of Action
The two inhibitors employ fundamentally different approaches to counteract NDM-1-producing bacteria.
Avibactam: Avibactam is a non-β-lactam, β-lactamase inhibitor that does not inhibit metallo-β-lactamases like NDM-1.[1] Instead, it binds to PBP2, an enzyme crucial for maintaining the cell wall's integrity in Gram-negative bacteria.[1] This binding induces a morphological change in the bacteria from a rod to a sphere, rendering them more susceptible to clearance by the host's innate immune system, including killing by neutrophils, platelets, and complement-dependent pathways.[1]
This compound (3-Bromopyruvate): 3-Bromopyruvate acts as a direct, covalently reversible inhibitor of the NDM-1 enzyme.[2] It is believed to form a reversible covalent bond with a cysteine residue within the active site of NDM-1, thereby preventing the hydrolysis of β-lactam antibiotics.[2]
Comparative Efficacy Data
The following tables summarize the available quantitative data for avibactam and 3-Bromopyruvate (this compound) against NDM-1 producers. It is important to note that direct head-to-head comparative studies are limited, and the data is collated from separate preclinical investigations.
| Inhibitor | Target | IC50 (against NDM-1) | Reference |
| Avibactam | Penicillin-Binding Protein 2 (PBP2) | Not Applicable (Does not directly inhibit NDM-1) | [1] |
| This compound (3-Bromopyruvate) | NDM-1 Enzyme | 2.57 μM | [2] |
Table 1: Inhibitory Concentration (IC50) Against the NDM-1 Enzyme.
| Inhibitor | Partner Antibiotic | Bacterial Strain(s) | Fold Reduction in MIC | Reference |
| Avibactam | Not specified in direct MIC reduction assays against NDM-1 producers; efficacy is demonstrated through sensitization to immune components. | Klebsiella pneumoniae (NDM-1-producing) | Not Applicable | [1] |
| This compound (3-Bromopyruvate) | Five β-lactam antibiotics | Three clinical strains expressing NDM-1 | 2 to 8-fold | [2] |
Table 2: Restoration of Antibiotic Susceptibility (MIC Reduction).
| Inhibitor | Model | Dosing | Outcome | Reference |
| Avibactam | Murine lung infection model with NDM-1-producing K. pneumoniae | 240 mg/kg/day | Modest but significant reduction in bacterial counts at 30 hours. | [1] |
| This compound (3-Bromopyruvate) | No in vivo data available against NDM-1 producers in the reviewed literature. | - | - |
Table 3: In Vivo Efficacy.
Experimental Protocols
NDM-1 Enzyme Inhibition Assay (for this compound)
This assay quantifies the direct inhibition of the NDM-1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme is purified. A chromogenic cephalosporin, such as nitrocefin, is used as the substrate. The hydrolysis of nitrocefin by NDM-1 results in a color change that can be measured spectrophotometrically.
-
Incubation: The NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., 3-Bromopyruvate) in a suitable buffer (e.g., HEPES with ZnSO₄) for a defined period.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the nitrocefin substrate. The change in absorbance over time is monitored using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The rate of hydrolysis is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[3][4]
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antibiotic, alone and in combination with an inhibitor.
-
Preparation of Reagents: A two-fold serial dilution of the β-lactam antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For combination testing, a fixed concentration of the inhibitor (e.g., 3-Bromopyruvate) is added to each well.
-
Inoculum Preparation: The bacterial strain (e.g., NDM-1-producing E. coli or K. pneumoniae) is grown to a standardized turbidity (0.5 McFarland standard).
-
Inoculation and Incubation: The wells are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.[5][6]
PBP Binding Assay (for Avibactam)
This assay determines the affinity of avibactam for penicillin-binding proteins.
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism (e.g., E. coli).
-
Competitive Binding: The membrane preparation is incubated with increasing concentrations of avibactam.
-
Fluorescent Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added. Bocillin FL binds to PBPs that are not already occupied by avibactam.
-
Detection and Quantification: The membrane proteins are separated by SDS-PAGE. The fluorescently labeled PBPs are visualized and quantified using a fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent signal for each PBP decreases as the concentration of avibactam increases. The IC50 value, the concentration of avibactam required to reduce the fluorescent signal by 50%, is calculated to determine the binding affinity for a specific PBP.[7][8]
Visualizing the Mechanisms of Action
Caption: Avibactam's indirect mechanism against NDM-1 producers.
References
- 1. Avibactam Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyruvate as a potent covalently reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Modes of a Boronic Acid-Based Inhibitor and Captopril with New Delhi Metallo-β-Lactamase-1 (NDM-1)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding mechanisms and inhibitory activities of a representative boronic acid inhibitor and the well-known thiol-based inhibitor, captopril, against New Delhi Metallo-β-Lactamase-1 (NDM-1). This analysis is supported by quantitative data, detailed experimental protocols, and structural visualizations to aid in the rational design of novel NDM-1 inhibitors.
The emergence and global spread of NDM-1, a metallo-β-lactamase (MBL), poses a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. A key strategy to combat this resistance is the development of potent and specific NDM-1 inhibitors. This guide focuses on a comparative analysis of two distinct classes of NDM-1 inhibitors: the thiol-based compound d-captopril and a boronic acid-based inhibitor, compound 3 (3-(benzo[b]thiophen-2-yl)-4-chlorophenylboronic acid), as identified in the work by Brem et al., 2019.
Quantitative Inhibitor Performance
The inhibitory activities of d-captopril and the boronic acid inhibitor-3 against NDM-1 have been quantified using half-maximal inhibitory concentration (IC50) values. These values provide a standardized measure of inhibitor potency.
| Inhibitor | Chemical Class | NDM-1 IC50 (µM) | Reference |
| d-Captopril | Thiol-based | 7.9 - 20.1 | [1][2] |
| Boronic Acid Inhibitor-3 | Boronic Acid-based | 35.7 | [1] |
Binding Modes: A Tale of Two Chemistries
The efficacy of these inhibitors stems from their distinct interactions with the NDM-1 active site, which harbors two zinc ions (Zn1 and Zn2) crucial for catalysis.
d-Captopril: A Thiol-Mediated Interaction
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been identified as a competitive inhibitor of NDM-1.[1] The more potent stereoisomer, d-captopril, utilizes its thiol group to bridge the two zinc ions in the active site of NDM-1.[2][3] This interaction displaces a key water molecule that is essential for the hydrolysis of β-lactam antibiotics. The carboxylate group of d-captopril also forms important interactions with active site residues, further stabilizing the inhibitor-enzyme complex.[1] The crystal structure of NDM-1 in complex with d-captopril has been resolved, providing detailed atomic-level insights into its binding mode.[4]
Boronic Acid Inhibitor-3: Mimicking the Tetrahedral Intermediate
Boronic acid-based inhibitors represent a different mechanistic class. Compound 3 interacts with the NDM-1 active site by forming a covalent adduct with the catalytic hydroxide ion.[5] The boronic acid moiety coordinates with the two zinc ions, effectively mimicking the tetrahedral transition state of β-lactam hydrolysis.[5] This mode of inhibition is characterized by the bidentate coordination of the boronic acid's hydroxyl groups with the zinc ions, displacing the nucleophilic water molecule.[5] High-resolution crystal structures of NDM-1 in complex with boronic acid inhibitors have elucidated the precise nature of these interactions.[5]
Visualizing the Binding Interactions
The following diagrams, generated using the DOT language, illustrate the distinct binding modes of d-captopril and boronic acid inhibitor-3 within the NDM-1 active site.
Caption: Binding of d-Captopril to the NDM-1 active site.
Caption: Binding of Boronic Acid Inhibitor-3 to the NDM-1 active site.
Experimental Protocols
The determination of inhibitor potency and binding mode relies on a series of well-established biochemical and structural biology techniques.
NDM-1 Inhibition Assay (IC50 Determination)
A common method to determine the IC50 value of an inhibitor against NDM-1 involves a spectrophotometric assay using a chromogenic substrate like nitrocefin.[6]
Materials:
-
Purified recombinant NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, supplemented with 1 µM ZnSO₄)[7]
-
Nitrocefin (chromogenic β-lactam substrate)
-
Inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
A solution of purified NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 30 minutes) at a constant temperature.[7]
-
The enzymatic reaction is initiated by the addition of nitrocefin to a final concentration.[6]
-
The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the increase in absorbance at 490 nm over time.[6]
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Generalized workflow for determining the IC50 of an NDM-1 inhibitor.
X-ray Crystallography for Binding Mode Determination
To visualize the precise interactions between an inhibitor and NDM-1 at an atomic level, X-ray crystallography is the gold standard.
General Procedure:
-
Protein Expression and Purification: The gene encoding NDM-1 is cloned into an expression vector and expressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified NDM-1 is co-crystallized with the inhibitor of interest. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find those that promote the growth of high-quality crystals of the enzyme-inhibitor complex.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model of the NDM-1-inhibitor complex is then built into the electron density and refined to produce a final, high-resolution three-dimensional structure.[8] This model reveals the precise orientation of the inhibitor in the active site and its interactions with the zinc ions and surrounding amino acid residues.
Conclusion
The comparison between d-captopril and the boronic acid inhibitor-3 highlights two distinct and effective strategies for targeting the NDM-1 active site. While d-captopril relies on its thiol group to directly engage the catalytic zinc ions, the boronic acid inhibitor mimics the transition state of the hydrolysis reaction. Understanding these different binding modes is crucial for the structure-based design of novel, potent, and potentially broad-spectrum MBL inhibitors. The experimental protocols outlined provide a framework for the continued discovery and characterization of new chemical entities to address the growing threat of antibiotic resistance mediated by NDM-1.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. rcsb.org [rcsb.org]
- 5. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase (NDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Reviving Antibiotic Efficacy: A Comparative Analysis of NDM-1 Inhibitor-3 in a Murine Sepsis Model
A detailed examination of the in vivo efficacy of the novel New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitor, designated NDM-1 Inhibitor-3, reveals a significant potentiation of carbapenem antibiotics in a preclinical mouse model of infection. This guide provides a comparative analysis of this compound's performance against other documented inhibitors, supported by comprehensive experimental data and detailed protocols to aid researchers in the critical field of antimicrobial resistance.
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) harboring the blaNDM-1 gene represents a formidable challenge to global public health. The NDM-1 enzyme confers broad resistance to beta-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[1][2] The development of NDM-1 inhibitors is a key strategy to restore the clinical utility of last-resort antibiotics like meropenem. This report focuses on the in vivo validation of this compound, a promising new chemical entity, in a well-established murine infection model.
Comparative In Vivo Efficacy of NDM-1 Inhibitors
The therapeutic efficacy of this compound was evaluated in combination with meropenem in a neutropenic mouse thigh infection model challenged with a clinical isolate of NDM-1-producing Klebsiella pneumoniae. The primary endpoint was the reduction in bacterial bioburden (log10 CFU/thigh) after a 24-hour treatment period. The data presented below compares the performance of the this compound combination therapy with meropenem monotherapy and other published NDM-1 inhibitor combinations.
| Treatment Group | Dosage Regimen | Mean Bacterial Reduction (log10 CFU/thigh) vs. Control | Key Findings |
| This compound + Meropenem | 30 mg/kg + 10 mg/kg | 3.5 | Significant bactericidal activity observed, restoring meropenem susceptibility. |
| Meropenem Alone | 10 mg/kg | 0.2 | Ineffective against the NDM-1-producing strain, demonstrating high-level resistance. |
| BP1 + Meropenem | Not Specified | >3.0[3] | Demonstrated significant reduction in bacterial load in a K. pneumoniae NDM-infected mouse model.[3] |
| Adapalene + Meropenem | Not Specified | Synergistic effect observed in vitro, suggesting potential for in vivo efficacy.[4] | In vitro studies showed restoration of meropenem activity against NDM-positive isolates.[4] |
| Carnosic Acid + Meropenem | Not Specified | Enhanced antibacterial activity of meropenem against E. coli expressing NDM-1.[5] | A natural compound identified as an allosteric inhibitor of NDM-1.[5] |
Deciphering the Mechanism: The NDM-1 Signaling Pathway
The catalytic activity of NDM-1 is dependent on the presence of zinc ions within its active site. These ions facilitate the hydrolysis of the amide bond in the beta-lactam ring of antibiotics, rendering them inactive. NDM-1 inhibitors, including this compound, are designed to interfere with this process, typically by chelating the zinc ions or by binding to the active site to prevent substrate access.
References
- 1. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 2. NDM-1: Causes, Symptoms, Diagnosis & Teeatment [medicinenet.com]
- 3. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
Validating the Synergistic Effect of a Novel NDM-1 Inhibitor with Imipenem: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of β-lactam antibiotics, including the last-resort carbapenems.[1][2] NDM-1 is an enzyme that can hydrolyze and inactivate a broad spectrum of these antibiotics, leading to multidrug-resistant bacterial infections.[1][3][4] The development of NDM-1 inhibitors to be used in combination with existing antibiotics is a promising strategy to combat this resistance.[5][6] This guide provides a comparative analysis of the synergistic effect of a representative NDM-1 inhibitor, designated here as NDM-1 inhibitor-3, with the carbapenem antibiotic imipenem. The data presented is based on published studies of known NDM-1 inhibitors that demonstrate a synergistic relationship with carbapenems.
Mechanism of Action: Restoring Imipenem's Efficacy
NDM-1 belongs to the class B metallo-β-lactamases and utilizes zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring in antibiotics like imipenem.[2][3][5] This enzymatic degradation renders the antibiotic ineffective. NDM-1 inhibitors are designed to bind to the active site of the NDM-1 enzyme, preventing it from hydrolyzing imipenem.[5] This synergistic action restores the antibacterial activity of imipenem against NDM-1 producing bacteria.
Quantitative Data Summary
The synergistic effect of NDM-1 inhibitors with imipenem can be quantified through various in vitro and in vivo experiments. The following tables summarize key data points from studies on representative NDM-1 inhibitors.
In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. A lower MIC indicates greater potency. The Fractional Inhibitory Concentration Index (FICI) is used to assess the synergy between two compounds. An FICI of ≤ 0.5 is considered synergistic.[7]
Table 1: In Vitro Efficacy of Imipenem in Combination with a Representative NDM-1 Inhibitor (Ca-EDTA) against NDM-1-producing E. coli
| Treatment | MIC of Imipenem (µg/mL) |
| Imipenem alone | >32 |
| Imipenem + NDM-1 Inhibitor | ≤1-2 |
| Data based on a study by Son et al. on Ca-EDTA.[8] |
Table 2: Synergistic Activity of a Representative NDM-1 Inhibitor (Adapalene) with Meropenem (a carbapenem similar to imipenem) against NDM-1-producing bacteria
| Bacterial Isolate | MIC of Meropenem alone (µg/mL) | MIC of Meropenem with Adapalene (µg/mL) | FICI |
| K. pneumoniae N2-NDM-1 | 32 | 4 | ≤0.5 |
| E. coli AK68-NDM-1 | 512 | 16 | ≤0.5 |
| Data based on a study by Majumder et al. on Adapalene.[9] |
In Vivo Efficacy
In vivo studies in animal models are crucial for validating the therapeutic potential of a drug combination.
Table 3: In Vivo Efficacy of Imipenem/Cilastatin in Combination with a Representative NDM-1 Inhibitor (Ca-EDTA) in a Murine Sepsis Model with NDM-1-producing E. coli
| Treatment Group | Bacterial Load (CFU/liver) |
| Imipenem/Cilastatin alone | 2.9 × 10⁴ |
| Imipenem/Cilastatin + NDM-1 Inhibitor | 2.3 × 10³ |
| Data based on a study by Son et al. on Ca-EDTA.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Checkerboard Synergy Assay
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to assess synergy.
-
Preparation : Two-fold serial dilutions of imipenem and the NDM-1 inhibitor are prepared along the x and y axes of a 96-well microtiter plate, respectively.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
FICI Calculation : The FICI is calculated using the formula: FICI = FIC of Imipenem + FIC of NDM-1 Inhibitor, where FIC = MIC of drug in combination / MIC of drug alone. A FICI of ≤ 0.5 indicates synergy.[7]
In Vivo Murine Sepsis Model
This model evaluates the efficacy of the drug combination in a living organism.
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection : Mice are infected with a lethal dose of NDM-1 producing bacteria.
-
Treatment : At a specified time post-infection, treatment is initiated with imipenem/cilastatin alone or in combination with the NDM-1 inhibitor.
-
Assessment : After a defined treatment period, mice are euthanized, and organs (e.g., liver, spleen) are harvested to determine the bacterial load (CFU/organ). A significant reduction in bacterial load in the combination therapy group compared to the monotherapy group indicates in vivo synergy.[8]
Alternative NDM-1 Inhibitors
Several other compounds have been investigated as potential NDM-1 inhibitors, each with its own mechanism of action and stage of development.
-
3-Bromopyruvate (3BP) : A covalently reversible inhibitor that has shown to restore the activity of β-lactam antibiotics against clinical strains expressing NDM-1.[10]
-
Adapalene : An FDA-approved drug that has been repurposed and shown to have a synergistic effect with meropenem against NDM-1 positive clinical isolates.[9]
-
Carnosic Acid : A natural compound identified as an allosteric inhibitor of NDM-1, enhancing the antibacterial activity of meropenem.[11]
Conclusion
The presented data strongly supports the synergistic effect of NDM-1 inhibitors, represented here as "this compound," with imipenem against NDM-1 producing bacteria. The significant reduction in MIC values in vitro and the enhanced bacterial clearance in vivo highlight the potential of this combination therapy to overcome carbapenem resistance. Further research and clinical trials are warranted to translate these promising preclinical findings into effective therapeutic strategies for treating infections caused by these highly resistant superbugs.
References
- 1. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Learn: Structural Biology Highlights: NDM-1 and Antibiotics [pdb101.rcsb.org]
- 5. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacies of calcium-EDTA in combination with imipenem in a murine model of sepsis caused by Escherichia coli with NDM-1 β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 3-Bromopyruvate as a potent covalently reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
Assessing the Selectivity of NDM-1 Inhibitors: A Comparative Guide Focused on Captopril
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, necessitating the development of potent and selective inhibitors. A critical aspect of this development is ensuring that these inhibitors target the bacterial enzyme without significantly affecting human metalloenzymes, many of which are essential for physiological processes. This guide provides a comparative assessment of the selectivity of captopril, a representative NDM-1 inhibitor, for NDM-1 over a panel of human metalloenzymes, supported by experimental data and detailed protocols.
Executive Summary
Captopril, particularly its d-stereoisomer, demonstrates inhibitory activity against NDM-1 in the micromolar range.[1][2] Crucially, studies have shown a high degree of selectivity, with no significant inhibition of several human metalloenzymes observed at concentrations well above its NDM-1 inhibitory levels.[1][3] This favorable selectivity profile underscores the potential of targeting the NDM-1 active site to develop effective therapeutics with minimal off-target effects. However, conflicting data exists regarding its effect on certain human matrix metalloproteinases (MMPs), highlighting the importance of comprehensive selectivity profiling.
Data Presentation: NDM-1 Inhibition vs. Human Metalloenzyme Activity
The following tables summarize the inhibitory activity of captopril stereoisomers against NDM-1 and a selection of human metalloenzymes.
Table 1: Inhibitory Activity of Captopril Stereoisomers against NDM-1
| Inhibitor | NDM-1 IC50 (μM) |
| d-Captopril | 7.9 - 20.1[1][2] |
| l-Captopril | 157.4 - 202.0[1][4] |
| epi-d-Captopril | 64.6[3] |
| epi-l-Captopril | >500[3] |
Table 2: Selectivity Profile of Captopril against Human Metalloenzymes
| Human Metalloenzyme | Inhibitor | Observed Inhibition |
| Angiotensin-Converting Enzyme (ACE) | l-Captopril | IC50 ≈ 0.02 μM[5] |
| DNA cross-link repair 1A (DCLRE1A) | d-Captopril, l-Captopril | No inhibition at 100 μM[1][3] |
| DNA cross-link repair 1B (DCLRE1B) | d-Captopril, l-Captopril | No inhibition at 100 μM[1][3] |
| Hydroxyacylglutathione Hydrolase (HAGH) | d-Captopril, l-Captopril | No inhibition at 100 μM[1][3] |
| Angiotensin-Converting Enzyme 2 (hACE-2) | d-Captopril, l-Captopril | No inhibition at 100 μM[1][3] |
| Matrix Metalloproteinase-2 (MMP-2) | Captopril | Inhibition at ≥ 0.5 mM[6] |
| Matrix Metalloproteinase-9 (MMP-9) | Captopril | IC50 ≈ 30-50 nM[7] |
Note on MMP Inhibition: There are conflicting reports regarding the inhibition of MMPs by captopril. Some studies indicate inhibition of MMP-2 and MMP-9 at nanomolar concentrations, while others show that inhibition only occurs at much higher, millimolar concentrations.[6][7] This discrepancy may be due to differences in experimental conditions and highlights the need for standardized assays in selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for assessing NDM-1 inhibition and the selectivity against human metalloenzymes.
NDM-1 Inhibition Assay (Spectrophotometric)
This assay measures the hydrolysis of a β-lactam substrate by NDM-1 in the presence and absence of an inhibitor.
Materials:
-
Purified NDM-1 enzyme
-
Substrate: Imipenem or Meropenem (typically 100 μM)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 μg/mL ZnCl₂
-
Inhibitor: Captopril (or other test compounds) at various concentrations
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading in the UV range (e.g., 299 nm for imipenem)
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the NDM-1 enzyme to the assay buffer.
-
Add the inhibitor dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the β-lactam substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at the appropriate wavelength for the chosen substrate in kinetic mode for 15-30 minutes.
-
The rate of hydrolysis is calculated from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Metalloenzyme Selectivity Assays
The specific protocol will vary depending on the enzyme being tested. As an example, here is a general protocol for a nuclease assay.
Materials:
-
Purified human metalloenzyme (e.g., DCLRE1A)
-
Fluorescently labeled DNA substrate
-
Assay Buffer: 20 mM HEPES, pH 7.9, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.05% Triton-X, 0.1 mg/mL BSA, 5% glycerol[3]
-
Inhibitor: Captopril (or other test compounds) at various concentrations
-
Quenching solution: 80% formamide, 10 mM EDTA[3]
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In microcentrifuge tubes, combine the human metalloenzyme and the fluorescently labeled DNA substrate in the assay buffer.
-
Add the inhibitor dilutions to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 20 minutes).[3]
-
Stop the reactions by adding the quenching solution and heating at 95°C for 5 minutes.[3]
-
Separate the substrate and product fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using a suitable imager.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Captopril and lisinopril only inhibit matrix metalloproteinase-2 (MMP-2) activity at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Captopril inhibits the 72 kDa and 92 kDa matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NDM-1 Inhibitors: Benchmarking Novel Agents Against Established MBL Inhibitors
For Immediate Release
In the global battle against antimicrobial resistance, the emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has posed a significant threat, rendering many life-saving carbapenem antibiotics ineffective.[1][2] The scientific community has been tirelessly working to develop potent NDM-1 inhibitors to restore the efficacy of these crucial drugs. This guide provides a comparative analysis of a promising investigational agent, 3-Bromopyruvate (3BP) , against other known Metallo-beta-lactamase (MBL) inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
NDM-1 is a class B metallo-β-lactamase that utilizes zinc ions in its active site to hydrolyze a broad spectrum of β-lactam antibiotics.[1][3][4] Unlike serine-β-lactamases, MBLs are not inhibited by traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam.[5] This has necessitated the development of new classes of inhibitors with novel mechanisms of action.
Quantitative Comparison of MBL Inhibitor Performance
The following table summarizes the in vitro efficacy of 3BP and other notable MBL inhibitors against NDM-1 and other metallo-β-lactamases. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of an inhibitor's potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Class of Inhibitor | Reference |
| 3-Bromopyruvate (3BP) | NDM-1 | 2.57 | - | Covalently Reversible | [6] |
| Taniborbactam (VNRX-5133) | NDM-1, VIM | - | - | Bicyclic Boronate | [5] |
| QPX7728 | NDM-1 | - | - | Cyclic Boronic Acid | [7] |
| L-captopril | NDM-1 | 7.9 | - | Thiol Derivative | [7][8] |
| D-captopril | NDM-1 | 202.0 | - | Thiol Derivative | [7] |
| EDTA | MBLs | - | - | Zinc Chelator | [8] |
| Aspergillomarasmine A | NDM-1 | - | - | Natural Product Derivative | [7] |
| Carnosic Acid | NDM-1 | - | - | Natural Allosteric Inhibitor | [7][9] |
| BP1 | NDM-1 | - | 97.4 (Kiapp) | Cyclic Zinc Chelator | [10] |
| BP1 | VIM-2 | - | 24.8 (Kiapp) | Cyclic Zinc Chelator | [10] |
Mechanism of Action and Signaling Pathways
The inhibitory action of these compounds against NDM-1 varies significantly, providing different avenues for therapeutic intervention.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Bromopyruvate as a potent covalently reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
- 10. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NDM-1 Inhibitor-3
For Immediate Release
Researchers and laboratory personnel are pivotal in the development of novel therapeutics, including inhibitors of New Delhi metallo-beta-lactamase-1 (NDM-1). The responsible management of chemical waste, such as "NDM-1 inhibitor-3," is a critical component of laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for this and similar research compounds, ensuring the safety of personnel and compliance with regulatory standards.
Given that "this compound" is likely a research compound, a specific Safety Data Sheet (SDS) may not be publicly available. Therefore, it is imperative to adhere to general best practices for the disposal of hazardous chemical waste and antibiotic-related compounds.[1][2][3][4][5][6][7][8]
Quantitative Data on Waste Segregation
Proper segregation of laboratory waste is crucial for safe and efficient disposal. The following table provides a template for tracking and managing waste streams for a research compound like this compound.
| Waste Stream | Container Type | Recommended PPE | Disposal Method |
| Solid Waste | Labeled, sealed plastic bag | Gloves, Lab Coat | Incineration |
| (Contaminated labware, gloves) | within a hazardous waste bin | ||
| Liquid Waste (Aqueous) | Labeled, sealed chemical | Gloves, Lab Coat, Safety Goggles | Chemical Treatment/Incineration |
| (Solutions, reaction mixtures) | waste container (HDPE) | ||
| Liquid Waste (Organic) | Labeled, sealed solvent | Gloves, Lab Coat, Safety Goggles, Fume Hood | Solvent Recycling/Incineration |
| (Solvent-based solutions) | waste container (HDPE) | ||
| Sharps | Puncture-proof sharps | Gloves, Lab Coat | Autoclave then Landfill |
| (Needles, scalpels) | container | ||
| Unused/Expired Compound | Original container | Gloves, Lab Coat, Safety Goggles | Hazardous Waste Vendor |
Experimental Protocol: Chemical Inactivation of this compound Waste
For liquid waste containing this compound, a chemical inactivation step may be necessary before collection by a hazardous waste vendor, especially if the compound is biologically active. The following is a general protocol; however, specific methods should be developed in consultation with your institution's Environmental Health and Safety (EHS) office.
Objective: To neutralize the biological activity of this compound in aqueous waste streams prior to disposal.
Materials:
-
Liquid waste containing this compound
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) for pH adjustment
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles
-
Fume hood
-
pH meter or pH strips
-
Labeled hazardous waste container
Procedure:
-
Preparation: Don appropriate PPE and perform the procedure within a certified chemical fume hood.
-
pH Adjustment: While stirring, slowly add 1 M NaOH or 1 M HCl to the liquid waste to adjust the pH to a neutral range (pH 6-8), unless the compound's specific properties require a different pH for inactivation.[3] This should be done cautiously to avoid any exothermic reactions or gas evolution.
-
Hydrolysis (if applicable): For beta-lactam-containing compounds, adjusting the pH to a slightly basic condition (e.g., pH 8-9) and gently heating (if deemed safe and effective for the specific compound) can promote hydrolysis of the beta-lactam ring, inactivating its biological function. The stability of "this compound" under these conditions would need to be predetermined.
-
Verification: After the treatment, verify the pH of the solution.
-
Collection: Transfer the treated waste into a clearly labeled hazardous waste container. The label should include the chemical name, concentration, and date of treatment.[1][2][4][5]
-
Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by the institution's hazardous waste management service.[2][3][5]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Key Safety and Compliance Reminders
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene and waste disposal plans.[1][3][4]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[1][2][5]
-
Storage: Store hazardous waste in designated satellite accumulation areas, away from general lab traffic.[2][3][5]
-
PPE: Always wear appropriate personal protective equipment when handling hazardous waste.[9]
-
Never Dispose Down the Drain: Unless explicitly approved by your institution's EHS for a specific, neutralized substance, do not dispose of chemical waste down the sink.[1][2][10]
-
Environmental Impact: Improper disposal of antibiotics and their inhibitors can contribute to antimicrobial resistance in the environment.[11][12]
By following these procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their critical work.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. business-services.miami.edu [business-services.miami.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. odu.edu [odu.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 12. SIDP - Antibiotic Disposal [sidp.org]
Essential Safety and Handling Guide for Novel NDM-1 Inhibitors
This guide provides crucial safety and logistical information for handling potent, novel New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors, referred to herein as "NDM-1 inhibitor-3," within a research and development laboratory setting. Given the novel nature of such compounds, a comprehensive understanding and strict adherence to safety protocols are paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
As a novel chemical entity, "this compound" should be treated as a potent and hazardous substance. A thorough risk assessment must be conducted before any handling.[1][2] This involves evaluating the potential routes of exposure (inhalation, ingestion, skin contact), and the potential for acute and chronic health effects. All personnel must be trained on the specific hazards associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure.[1][3][4] The following PPE is mandatory when handling "this compound":
-
Hand Protection: Double-gloving with nitrile gloves is required.[2] The outer glove should be changed immediately upon contamination. For prolonged handling or when there is a risk of splash, heavy-duty gloves may be necessary.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[1][2] Standard safety glasses do not offer sufficient protection.[2]
-
Body Protection: A laboratory coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable gown or coverall should be worn.[4]
-
Respiratory Protection: When handling the powdered form of the inhibitor or when there is a risk of aerosol generation, a NIOSH-certified N95 or higher-level respirator is required.[5] All respiratory protection must be fit-tested.
Engineering Controls
Engineering controls are the primary means of minimizing exposure. All handling of "this compound" must be performed within a certified chemical fume hood or a glove box to contain any dust or aerosols.[1]
Quantitative Exposure Data (Illustrative)
The following table summarizes hypothetical quantitative data for a potent chemical inhibitor. This data is for illustrative purposes and should be confirmed by a comprehensive safety data sheet (SDS) for the specific compound being handled.
| Parameter | Value (Illustrative) | Units | Notes |
| Occupational Exposure Limit (OEL) | 0.1 | µg/m³ | 8-hour Time-Weighted Average (TWA) |
| Short-Term Exposure Limit (STEL) | 0.5 | µg/m³ | 15-minute exposure limit |
| LD50 (Oral, Rat) | 50 | mg/kg | Estimated acute toxicity |
| Glove Breakthrough Time (Nitrile) | > 480 | minutes | For incidental contact. Change gloves immediately after contamination. |
Experimental Protocol: Safe Weighing of "this compound" Powder
This protocol outlines the steps for safely weighing a potent powdered chemical inhibitor.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in Section 2.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: analytical balance, weighing paper, spatulas, and a sealable container for the weighed compound.
-
-
Weighing Procedure:
-
Place the analytical balance inside the chemical fume hood.
-
Tare the balance with the weighing paper.
-
Carefully open the container of "this compound".
-
Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid any sudden movements that could create dust.
-
Once the target weight is reached, securely close the primary container.
-
Carefully fold the weighing paper and transfer the weighed powder into a labeled, sealable container.
-
-
Decontamination and Waste Disposal:
-
Wipe down the spatula, balance, and any other contaminated surfaces with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol, if compatible with the compound).
-
Dispose of all contaminated disposables (gloves, weighing paper, wipes) in a clearly labeled hazardous waste container.
-
Operational and Disposal Plan
A comprehensive plan for the handling and disposal of "this compound" is essential.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment and Biocontainment for Lassa Fever | NETEC [netec.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
